molecular formula C16H18N2O5 B6528256 (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate CAS No. 946385-49-5

(Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate

Cat. No.: B6528256
CAS No.: 946385-49-5
M. Wt: 318.32 g/mol
InChI Key: KKRSMVGIGAXVGC-UVTDQMKNSA-N
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Description

(Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate typically involves the condensation of a benzofuran derivative with a piperazine derivative under specific reaction conditions. Common reagents used in the synthesis include ethyl chloroformate, piperazine, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.

Medicine

Medicinally, compounds with benzofuran and piperazine moieties have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. This compound could be explored for its therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring are known for their pharmacological properties.

Uniqueness

What sets (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate apart is the combination of the benzofuran and piperazine moieties, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

ethyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-22-16(21)18-7-5-17(6-8-18)10-14-15(20)12-4-3-11(19)9-13(12)23-14/h3-4,9-10,19H,2,5-8H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSMVGIGAXVGC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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